Fmoc-Ser(tBu)-Bt

Übersicht

Beschreibung

Fmoc-Ser(tBu)-Bt, also known as fluorenylmethyloxycarbonyl-O-tert-butyl-L-serine, is a high-purity Fmoc-protected amino acid. It is widely used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is essential for introducing serine residues into peptides while protecting the hydroxyl group of serine with a tert-butyl group to prevent unwanted side reactions during synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-Ser(tBu)-Bt involves several steps:

Reaction of Ser-OR with Fmoc-OSu: Serine ester (Ser-OR) reacts with fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) to form Fmoc-Ser-OR.

Introduction of tert-Butyl Group: The Fmoc-Ser-OR is then reacted with tert-butyl acetate, perchloric acid, and tert-butyl alcohol at temperatures between 15-40°C. The pH is adjusted to 5-6, and the resulting solid is filtered, washed, and dried to obtain Fmoc-Ser(tBu)-OR.

Hydrolysis: The Fmoc-Ser(tBu)-OR is hydrolyzed to produce the final product, this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-Ser(tBu)-Bt undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions using piperidine, allowing for further peptide elongation.

Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the serine hydroxyl group.

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

tert-Butyl Removal: TFA in the presence of scavengers like water and triisopropylsilane (TIS) is used to remove the tert-butyl group.

Major Products Formed

Fmoc Removal: The major product is the deprotected serine residue ready for further peptide synthesis.

tert-Butyl Removal: The major product is the serine residue with a free hydroxyl group.

Wissenschaftliche Forschungsanwendungen

Fmoc-Ser(tBu)-Bt is extensively used in various scientific research fields:

Wirkmechanismus

The mechanism of action of Fmoc-Ser(tBu)-Bt involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of serine, preventing unwanted reactions during peptide elongation. The tert-butyl group protects the hydroxyl group of serine, ensuring selective reactions at other functional groups. These protective groups are removed at specific stages of synthesis to allow for the formation of the desired peptide sequence .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Ser(tBu)-Ser(psiMe,Mepro)-OH: This compound is used to overcome aggregation and enhance peptide quality in SPPS.

Fmoc-Ser(tBu)-OH: Another Fmoc-protected serine derivative used in peptide synthesis.

Uniqueness

Fmoc-Ser(tBu)-Bt is unique due to its high purity and effectiveness in protecting both the amino and hydroxyl groups of serine during peptide synthesis. This ensures high yields and purity of the final peptide product, making it a valuable tool in research and industrial applications .

Biologische Aktivität

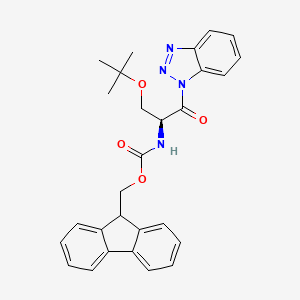

Fmoc-Ser(tBu)-Bt, or fluorenylmethyloxycarbonyl-O-tert-butyl-L-serine, is a specialized amino acid derivative extensively utilized in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a tert-butyl (tBu) protecting group on the hydroxyl side chain of serine, alongside a benzothiazole (Bt) moiety. This compound plays a significant role in the synthesis of biologically active peptides, facilitating studies in various biological processes and therapeutic developments.

Chemical Structure:

- Molecular Formula: C22H25NO5

- Molecular Weight: 371.44 g/mol

The Fmoc group protects the amino group, preventing unwanted reactions during peptide synthesis, while the tBu group shields the hydroxyl side chain of serine. The selective removal of these protective groups allows for precise incorporation of serine into peptide chains, which is critical for maintaining biological activity.

Mechanism of Action:

- Synthesis Process: this compound is incorporated into peptides using SPPS. The Fmoc group is removed under basic conditions (commonly using piperidine), exposing a reactive amine for coupling with other peptide fragments.

- Biochemical Interactions: The compound interacts with peptidyl transferases during peptide bond formation and can also engage with nucleophiles that facilitate the removal of the Fmoc group.

Biological Applications

This compound is primarily used to synthesize peptides that mimic biological processes, particularly those involving phosphorylation events critical in signaling pathways. Its applications span several fields:

- Pharmaceutical Development: Peptides synthesized with this compound are investigated for their roles in drug development, including antibiotics and cancer therapeutics.

- Biochemical Research: The compound aids in studying structure-activity relationships and understanding cellular mechanisms.

Case Studies and Research Findings

- Peptide Synthesis and Biological Activity:

- Greening SPPS:

- Therapeutic Applications:

Comparative Analysis

The following table summarizes key properties and applications of this compound compared to related compounds:

| Compound | Structure Features | Primary Application |

|---|---|---|

| This compound | Fmoc & tBu protecting groups | Peptide synthesis, drug development |

| Fmoc-Ser(tBu)-OH | Similar structure without Bt | General peptide synthesis |

| Fmoc-Thr(tBu)-OH | Thr instead of Ser | Peptide synthesis with threonine residues |

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O4/c1-28(2,3)36-17-24(26(33)32-25-15-9-8-14-23(25)30-31-32)29-27(34)35-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-15,22,24H,16-17H2,1-3H3,(H,29,34)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYMWOBVSUAUNL-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649515 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126433-40-6 | |

| Record name | Carbamic acid, N-[(1S)-2-(1H-benzotriazol-1-yl)-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126433-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.